6-Cyano-2,3-difluorobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-cyano-2,3-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO2/c9-5-2-1-4(3-11)6(7(5)10)8(12)13/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFQUIOJLXUNFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Cyano 2,3 Difluorobenzoic Acid
Precursor Synthesis and Halogenation Strategies
The foundation of synthesizing 6-cyano-2,3-difluorobenzoic acid lies in the creation of a difluorinated benzoic acid precursor. This typically involves either starting with a pre-fluorinated molecule or introducing fluorine atoms onto a benzoic acid derivative.
The synthesis of difluorinated benzoic acid scaffolds can be approached in several ways. One common method involves the hydrolysis of a corresponding benzonitrile (B105546). For instance, 2,6-difluorobenzoic acid can be synthesized from 2,6-difluorobenzonitrile (B137791). chemicalbook.com This reaction is often carried out under basic conditions using sodium hydroxide (B78521) and water at elevated temperatures and pressures. chemicalbook.com The resulting product can then be purified through recrystallization. chemicalbook.com
Another approach is the degradation of certain pesticides, where 2,6-difluorobenzoic acid is a major degradation product of diflubenzuron. sigmaaldrich.com Additionally, multi-step synthetic sequences starting from non-fluorinated precursors are employed, though these can be complex and less scalable. nih.gov The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
A patent describes a process for preparing fluorinated benzoic acids by alkylating a fluorobenzoic acid or reducing a fluorobenzoic acid derivative. google.com For example, 2,4,6-trifluorobenzoic acid has been synthesized by hydrolyzing 2,4,6-trifluorobenzonitrile (B12505) with aqueous sulfuric acid at high temperatures. google.com
Table 1: Synthesis of Difluorinated Benzoic Acid Scaffolds
| Starting Material | Reagents and Conditions | Product | Yield | Purity | Reference |
| 2,6-Difluorobenzonitrile | NaOH, H₂O, 150°C, 0.25 MPa, 10 h | 2,6-Difluorobenzoic acid | 85% | 98.5% | chemicalbook.com |
| 3,5-Dichloro-2,4,6-trifluorobenzonitrile | 1) Zn powder, H₂O/THF, Tetrabutylammonium chloride, Acetic acid, 80°C; 2) Aqueous HCl, reflux | 2,4,6-Trifluorobenzoic acid | 85% | 99% | google.com |
| 2,4,6-Trifluorobenzonitrile | Aqueous H₂SO₄ (70%), 140°C, 2 h | 2,4,6-Trifluorobenzoic acid | 95% | 99% | google.com |
This table showcases various methods for synthesizing difluorinated benzoic acid scaffolds, highlighting the starting materials, reaction conditions, and resulting product yields and purities.
The direct and regioselective introduction of fluorine atoms onto an aromatic ring is a significant challenge in organic synthesis. mit.edu Traditional methods like the Balz-Schiemann reaction can be harsh. mit.edu Modern approaches often utilize transition-metal-catalyzed reactions. For example, palladium-catalyzed fluorination of aryl triflates using CsF has been developed, offering a milder alternative. mit.edu The choice of ligand, such as tBuBrettPhos, is crucial for the success of these couplings. mit.edu
Electrophilic fluorination is another strategy, although it can sometimes lead to mixtures of regioisomers, especially with electron-rich substrates. mit.edu The choice of solvent can influence the regioselectivity of the reaction. mit.edu For instance, switching from toluene (B28343) to cyclohexane (B81311) has been shown to improve regioselectivity in some cases. mit.edu
Recent advancements have also focused on the fluorination of C-H bonds. Palladium-based catalytic systems have been designed for the regio- and enantioselective nucleophilic β-C(sp³)–H fluorination of amides and lactams. researchgate.net Furthermore, methods for the fluorination of bicyclic azaarenes have been explored, resulting in the construction of tertiary carbon-fluorine bonds. researchgate.net
For the synthesis of fluorinated benzoic acid derivatives, a protocol for the selective nucleophilic aromatic substitution (SNAr) of an amino group by fluorine has been developed, providing access to a range of organofluorine compounds in excellent yields. researchgate.net
Table 2: Modern Fluorination Methods
| Method | Catalyst/Reagent | Substrate Type | Key Features | Reference |
| Pd-Catalyzed Fluorination | Pd / tBuBrettPhos, CsF | Aryl Triflates | Milder conditions than traditional methods. | mit.edu |
| Nucleophilic β-C(sp³)–H Fluorination | Pd-based catalyst with bifunctional ligands | Amides and Lactams | Highly regio- and enantioselective. | researchgate.net |
| Ring-Opening Fluorination | Electrophilic fluorinating agents | Bicyclic Azaarenes | Forms tertiary C-F bonds. | researchgate.net |
| SNAr of Amino Group | - | Benzoic acid derivatives with an amino group | Selective substitution of amino group by fluorine. | researchgate.net |
This table summarizes modern techniques for introducing fluorine atoms onto aromatic rings, detailing the method, catalyst or reagent, substrate type, and key features of each approach.
Cyano Group Installation Methodologies
Once the difluorinated benzoic acid scaffold is in place, the next critical step is the introduction of the cyano group. Several methods exist for this transformation, with the choice depending on the specific precursor and desired reaction conditions.
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a nitrile group, especially on electron-deficient aromatic rings. libretexts.orglibretexts.org The reaction involves the attack of a nucleophile, in this case, a cyanide source, on an aromatic ring that has a good leaving group and is activated by electron-withdrawing groups. libretexts.orgyoutube.com The presence of fluorine atoms on the ring can activate it for SNAr.
Aryl halides are common substrates for SNAr reactions with cyanide ions. stackexchange.com While chlorobenzene (B131634) is generally inert, its reactivity can be increased by using a catalyst like cuprous cyanide at high temperatures. stackexchange.com The use of ionic liquids like DMF can further improve the yield. stackexchange.com
Recent research has explored metal-free methods for the SNAr of aryl nitriles with amines, where a complex formation between the aryl nitrile and the amine promotes the reaction. nih.gov This approach is environmentally friendly and suitable for large-scale production. nih.gov Additionally, photoredox catalysis has been employed for the ipso-cyanation of aryl ethers, providing a mild method for synthesizing benzonitriles via C-OMe bond cleavage. acs.org
The Sandmeyer reaction is a classic and widely used method for synthesizing aryl nitriles from aryl diazonium salts. wikipedia.orgnumberanalytics.com This reaction involves the diazotization of an aromatic amine to form a diazonium salt, which is then treated with a copper(I) cyanide salt to yield the corresponding aryl nitrile. numberanalytics.commasterorganicchemistry.com The Sandmeyer reaction is a type of radical-nucleophilic aromatic substitution. wikipedia.orglibretexts.org
This method is particularly valuable as it allows for the introduction of a cyano group in positions that might not be accessible through direct substitution methods. organic-chemistry.org The reaction is initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas. libretexts.org The aryl radical then reacts with the cyanide from the copper(II) species to form the nitrile and regenerate the copper(I) catalyst. libretexts.org
The scope of the Sandmeyer reaction is broad, and it has been used in the synthesis of various complex molecules, including polychlorinated biphenyls and pyrazole (B372694) derivatives. nih.gov
Table 3: Comparison of Nitrile Introduction Methods
| Method | Starting Material | Reagents | Key Features | Reference |
| Nucleophilic Aromatic Substitution (SNAr) | Aryl Halide | KCN, CuCN | Requires high temperatures; yield can be improved with ionic liquids. | stackexchange.com |
| Sandmeyer Reaction | Aryl Diazonium Salt | CuCN | Versatile method for introducing cyano groups. | wikipedia.orgnumberanalytics.commasterorganicchemistry.com |
| Photoredox-Catalyzed Cyanation | Aryl Ether | Acridinium photoredox catalyst, Acetone cyanohydrin | Mild, transition-metal-free conditions. | acs.org |
This table compares different methodologies for introducing a cyano group onto an aromatic ring, outlining the starting material, necessary reagents, and key characteristics of each method.
Beyond the traditional SNAr and Sandmeyer reactions, several alternative methods for cyanation have been developed. These often aim to use less toxic cyanide sources or employ different catalytic systems.
One such method is the palladium-catalyzed cyanation of aryl halides using zinc cyanide. numberanalytics.com Nickel-catalyzed cyanations using potassium cyanide have also been reported. numberanalytics.com A significant advancement is the development of cyanide-free cyanation protocols. For example, formamide (B127407) can be used as both a cyanide source and a solvent in a palladium-catalyzed reaction to convert aryl bromides and iodides into aryl nitriles. chemistryviews.org
Nickel-catalyzed reductive cyanation of aryl halides with cyanogen (B1215507) bromide offers another alternative. mdpi.com This method is operationally simple and provides access to a broad range of nitriles under mild conditions. mdpi.com Furthermore, hypervalent iodonium(III) ylide precursors have been used for one-step, metal-free radiofluorination, which can be adapted for cyanation, offering a pathway to labeled compounds.
These alternative techniques expand the toolbox for synthesizing cyano-functionalized aromatic compounds, often with improved safety profiles and broader substrate scopes.
Carboxylic Acid Functionalization and Hydrolysis in Synthetic Sequences
The journey to synthesizing this compound often involves the manipulation of a precursor molecule, typically a benzonitrile derivative. A crucial step in this process is the hydrolysis of a nitrile group to a carboxylic acid. This transformation is a well-established method in organic synthesis.
In a typical procedure, a difluorobenzonitrile compound is subjected to hydrolysis under basic conditions. For instance, the hydrolysis of 2,6-difluorobenzonitrile can be achieved by heating it with sodium hydroxide in water. chemicalbook.com This reaction is usually carried out in an autoclave to manage the pressure generated at elevated temperatures, such as 150°C. chemicalbook.com The initial product is the sodium salt of the corresponding benzoic acid. Subsequent acidification, commonly with a mineral acid like sulfuric acid, precipitates the desired carboxylic acid. chemicalbook.com This method has been reported to yield the product in high purity and good yield. chemicalbook.com
The carboxylic acid group itself can be a versatile handle for further molecular modifications. While direct functionalization of the carboxylic acid of the target molecule is less commonly the primary synthetic route, the principles of carboxylic acid chemistry are fundamental. For example, the conversion of a carboxylic acid to an acid chloride using reagents like thionyl chloride is a standard procedure that activates the carboxyl group for subsequent reactions. This approach is demonstrated in the synthesis of related fluorinated benzoic acid derivatives.
Optimization of Synthetic Conditions for Enhanced Yield and Selectivity
The efficiency of synthesizing this compound and related compounds is highly dependent on the careful optimization of reaction conditions. Key factors that are manipulated to enhance yield and selectivity include the choice of solvent, the catalyst system, and the application of modern synthetic methodologies like continuous flow processing.
Solvent Effects in Reaction Efficiency (e.g., N,N-dimethylformamide, THF)
The solvent plays a multifaceted role in chemical reactions, influencing reactant solubility, reaction rates, and even the reaction pathway itself. In the context of cyanation reactions, which are central to the synthesis of the target molecule, polar aprotic solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are frequently employed.
N,N-dimethylformamide (DMF) is a particularly versatile solvent and has been shown to be more than just an inert medium. In some cyanation processes, DMF can act as the source of the cyanide group, highlighting its dual role as a solvent and a reagent. rsc.orgnih.gov This has been observed in copper-mediated C-H cyanation reactions. rsc.org The ability of DMF to dissolve a wide range of organic and inorganic compounds makes it an effective medium for bringing reactants together. nih.gov However, the choice of solvent can significantly impact the reaction outcome. For instance, in certain copper-catalyzed reactions of indoles, using DMF as the solvent leads to cyanation, whereas switching to N,N-dimethylacetamide (DMAc) can favor formylation. nih.gov
Tetrahydrofuran (THF) is another common solvent in organic synthesis, particularly for reactions involving organometallic reagents. Its lower boiling point compared to DMF can be advantageous for reactions requiring milder conditions or for easier solvent removal during workup.
The selection of the optimal solvent is often determined empirically by screening a range of solvents and evaluating the impact on reaction yield and purity. For example, in a study on the cyanation of aryl halides, various solvents including DMSO, NMP, DMAc, acetonitrile, toluene, and others were tested, with DMF ultimately being chosen for its facile handling and commercial availability, despite other polar aprotic solvents showing competitive results.
Catalyst Systems for Directed Synthesis (e.g., Copper Cyanide, Lewis Acids, Palladium)
Catalysts are pivotal in modern organic synthesis for achieving high efficiency and selectivity. For the synthesis of aryl nitriles, including the precursor to this compound, transition metal catalysts, particularly those based on palladium and copper, are extensively used.
Copper(I) cyanide (CuCN) is a classical and widely used reagent for the cyanation of aryl halides. nih.gov The Rosenmund-von Braun reaction, a traditional method, employs stoichiometric amounts of CuCN at high temperatures. nih.gov More contemporary methods utilize catalytic amounts of copper, often in conjunction with an oxidant, for the direct C-H cyanation of arenes and heterocycles. nih.gov The effectiveness of copper catalysts can be influenced by the presence of ligands and the cyanide source. High concentrations of cyanide can sometimes deactivate the copper catalyst by forming stable complexes. nih.gov
Palladium catalysts are highly effective for the cyanation of aryl halides and triflates. nih.gov Palladium-catalyzed reactions often exhibit broad functional group tolerance and high catalytic efficiency. nih.gov These reactions typically involve the oxidative addition of the aryl halide to a palladium(0) species, followed by transmetalation with a cyanide source and reductive elimination to yield the aryl nitrile. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., dppf) can be crucial for optimizing the reaction. nih.gov In some cases, the combination of a palladium catalyst with a copper co-catalyst can enhance the reaction rate and efficiency. acs.org
Lewis acids can also play a role in promoting cyanation reactions, often by activating the substrate or the cyanide source.
The development of robust and recyclable catalyst systems is an active area of research, aiming to improve the economic and environmental profile of these synthetic transformations.
Continuous Flow Methodologies in Fluorination and Cyanation Reactions
Continuous flow chemistry has emerged as a powerful tool for chemical synthesis, offering advantages in terms of safety, efficiency, and scalability. durham.ac.uk This technology is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters.
In the context of preparing fluorinated and cyanated aromatic compounds, continuous flow reactors provide a means to safely handle potentially hazardous reagents and intermediates. durham.ac.uk For fluorination reactions, which can be energetic, the high surface-area-to-volume ratio of microreactors allows for efficient heat dissipation, preventing thermal runaways. durham.ac.uk
Continuous flow systems enable precise control over residence time, temperature, and stoichiometry, which can lead to improved yields and selectivities compared to batch processes. durham.ac.uk For instance, in fluorination reactions using reagents like Selectfluor®, a flow setup allows for the rapid optimization of conditions by systematically varying parameters such as flow rate and reactor temperature. durham.ac.uk
Advanced Spectroscopic Characterization of 6 Cyano 2,3 Difluorobenzoic Acid and Its Structural Analogues
Vibrational Spectroscopy Analysis for Molecular Conformation and Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational structure of molecules. For 6-Cyano-2,3-difluorobenzoic acid, the vibrational modes are influenced by the carboxylic acid group, the cyano group, and the two fluorine atoms on the benzene (B151609) ring.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to be dominated by characteristic absorption bands from its functional groups. In the solid state, benzoic acids typically exist as hydrogen-bonded dimers, which significantly influences the vibrational frequencies of the carboxyl group.
Key expected FT-IR absorption bands include:
O-H Stretching: A very broad absorption band is anticipated in the 2500–3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H stretching vibration in a carboxylic acid dimer.
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as weaker bands above 3000 cm⁻¹.
Cyano (C≡N) Stretching: The cyano group should produce a sharp, medium-intensity absorption band in the 2220–2240 cm⁻¹ range.
Carbonyl (C=O) Stretching: A very strong absorption band corresponding to the C=O stretch of the carboxylic acid dimer is expected around 1700 cm⁻¹. For instance, in 2,3-difluorobenzoic acid, this band is observed with high intensity. chemicalbook.com
Aromatic C=C Stretching: The stretching vibrations of the aromatic ring typically appear as a series of bands in the 1400–1600 cm⁻¹ region.
C-F Stretching: Strong absorption bands due to C-F stretching are expected in the 1100–1300 cm⁻¹ region.
O-H Bending and C-O Stretching: In-plane O-H bending and C-O stretching modes are coupled and give rise to bands typically found near 1400-1440 cm⁻¹ and 1270-1330 cm⁻¹, respectively. chemicalbook.com
Out-of-Plane Bending: Out-of-plane C-H bending vibrations appear as strong bands in the 650–900 cm⁻¹ region, and their positions are indicative of the substitution pattern on the benzene ring.
The table below summarizes the characteristic FT-IR frequencies observed for structural analogues.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source Reference |
| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 (broad) | nih.gov |
| Aromatic Ring | C-H stretch | ~3100 | chemicalbook.com |
| Cyano Group | C≡N stretch | 2229 | chemicalbook.com |
| Carboxylic Acid | C=O stretch (dimer) | ~1700 | chemicalbook.com |
| Aromatic Ring | C=C stretch | 1400-1600 | chemicalbook.com |
| Carboxylic Acid | C-O stretch / O-H bend | 1270-1440 | chemicalbook.com |
| Phenyl-Fluorine | C-F stretch | 1100-1300 | nih.gov |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. While polar groups like C=O show strong IR bands, non-polar or symmetric vibrations often produce strong signals in Raman spectra.
Key expected FT-Raman signals include:
Cyano (C≡N) Stretching: The C≡N stretching vibration, expected around 2230 cm⁻¹, is typically a strong and sharp band in Raman spectra, making it a highly characteristic signal. chemicalbook.com
Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the benzene ring, usually appearing around 1000 cm⁻¹, is often a strong Raman band. Other ring stretching modes between 1400-1600 cm⁻¹ are also prominent.
C-F Stretching: The C-F stretching vibrations are also active in Raman spectra.
Carbonyl (C=O) Stretching: The C=O stretching band, while very strong in the IR, is also observable in the Raman spectrum, typically in the 1650-1700 cm⁻¹ region.
Studies on analogues like 2,3,6-trifluorobenzoic acid nih.gov and 2-amino-4,5-difluorobenzoic acid nih.gov confirm that both FT-IR and FT-Raman are essential for a complete vibrational assignment.
Correlational Studies of Vibrational Modes with Theoretical Predictions
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for assigning vibrational spectra. chemicalbook.com By calculating the harmonic vibrational frequencies of a molecule's optimized geometry, a theoretical spectrum can be generated and compared with experimental FT-IR and FT-Raman data. nih.govnih.gov
For complex molecules like this compound, theoretical calculations help to:
Confirm Band Assignments: DFT calculations can resolve ambiguities in experimental spectra where bands from different functional groups overlap.
Analyze Vibrational Modes: Potential Energy Distribution (PED) analysis, often performed alongside DFT calculations, quantifies the contribution of different internal coordinates (like stretching or bending of specific bonds) to each vibrational mode. nih.gov
Account for Intermolecular Forces: For benzoic acids, calculations are often performed on a dimeric model to better replicate the solid-state structure and the effects of hydrogen bonding on vibrational frequencies. nih.gov
Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation. Therefore, they are typically scaled using empirical scaling factors to improve agreement with experimental data. chemicalbook.comnih.gov The table below shows a comparison of experimental and scaled theoretical vibrational frequencies for the analogue 2,3-difluorobenzoic acid.
| Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) | Source Reference |
| O-H stretch | 3088 | 3088 | 3090 | chemicalbook.com |
| C=O stretch | 1698 | 1698 | 1701 | chemicalbook.com |
| Ring stretch | 1618 | 1618 | 1620 | chemicalbook.com |
| Ring stretch | 1587 | 1587 | 1585 | chemicalbook.com |
| C-F stretch | 1290 | 1290 | 1291 | chemicalbook.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of ¹H and ¹³C nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the carboxylic acid proton and two aromatic protons.
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically in the range of 11-13 ppm, depending on the solvent and concentration.
Aromatic Protons (-C₄H- and -C₅H-): The molecule has two protons on the aromatic ring at positions 4 and 5. These protons will be deshielded by the electron-withdrawing effects of the fluorine, cyano, and carboxylic acid groups. They will appear as a complex multiplet system due to:
Ortho-coupling (³JHH) between each other.
Coupling to the fluorine atoms (JHF) . The coupling constant for ³JHF (ortho) is typically larger than for ⁴JHF (meta). H-4 will couple to F-3, and H-5 will couple to both F-3 and F-2 (through four and five bonds, respectively).
Based on data from analogues like 2,3-difluorobenzoic acid nih.gov and other substituted benzoic acids rsc.org, the aromatic signals are expected in the 7.5-8.5 ppm region.
| Analogue Compound | Proton | Chemical Shift (δ, ppm) | Solvent | Source Reference |
| 2,6-Difluorobenzoic acid | Aromatic H | 7.0-7.6 (m) | - | chemicalbook.com |
| 3-Chlorobenzoic acid | Aromatic H | 7.5-8.0 (m) | DMSO-d₆ | rsc.org |
| 4-Fluorobenzoic acid | Aromatic H | 7.2-8.2 (m) | Acetone | rsc.org |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum provides information on all eight carbon atoms in this compound.
Carboxylic Carbon (-COOH): This carbon is expected to appear in the 165-170 ppm range.
Cyano Carbon (-C≡N): The cyano carbon signal is typically found in the 115-120 ppm region.
Fluorine-Bearing Carbons (C-2, C-3): These carbons will exhibit large one-bond coupling constants (¹JCF), resulting in doublets (or more complex patterns if coupled to other nuclei). Their chemical shifts will be significantly influenced by the direct attachment to the highly electronegative fluorine atoms, typically appearing in the 140-165 ppm range (as doublets).
Other Aromatic Carbons (C-1, C-4, C-5, C-6): These carbons will also show coupling to the fluorine atoms (²JCF, ³JCF), though with smaller coupling constants. Their chemical shifts will be influenced by the combined electronic effects of all substituents. The carbon attached to the cyano group (C-6) and the carboxylic acid group (C-1) will be significantly deshielded.
The table below presents typical ¹³C NMR chemical shifts for carbons in analogous structures.
| Analogue Compound | Carbon Type | Chemical Shift (δ, ppm) | Solvent | Source Reference |
| 3-Cyanobenzoic acid | -COOH | 165.4 | - | chemicalbook.com |
| -C≡N | 117.8 | - | chemicalbook.com | |
| Aromatic C | 113.3, 130.4, 133.2, 133.9, 136.6 | - | chemicalbook.com | |
| 3-Fluorobenzoic acid | -COOH | 166.0 | Acetone | rsc.org |
| C-F | 162.7 (d, ¹JCF = 245.5 Hz) | Acetone | rsc.org | |
| Aromatic C | 116.0 (d), 121.4 (d), 131.5 (d), 133.6 (d) | Acetone | rsc.org |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Elucidation
Fluorine-19 NMR spectroscopy is a powerful tool for characterizing organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine atoms, providing valuable information about their positions on the aromatic ring and the effects of neighboring substituents.
For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at the C2 and C3 positions. The precise chemical shifts would be influenced by the electron-withdrawing effects of the adjacent cyano and carboxylic acid groups. In a study of fluorobenzoates, the chemical shifts were observed to be sensitive to the position of the fluorine atom and the ionic state of the carboxyl group. nih.gov For instance, the ¹⁹F chemical shifts for free o-, m-, and p-fluorobenzoates were reported at 6.0, 8.2, and 11.9 ppm, respectively, relative to 20 mM NaF. nih.gov
The coupling between the two adjacent fluorine atoms (³JFF) would result in a doublet for each signal, assuming no other significant couplings are present. Furthermore, coupling to the aromatic protons would introduce additional splitting, creating more complex multiplet patterns. The magnitude of these coupling constants provides further structural insights. Long-range couplings between fluorine and protons are also common. huji.ac.il
Table 1: Representative ¹⁹F NMR Chemical Shifts for Related Fluorobenzoic Acids
| Compound | Solvent | Chemical Shift (δ) ppm | Reference |
| 3-Fluorobenzoic acid | Acetone | -114.14 | rsc.org |
| 4-Fluorobenzoic acid | Acetone | -107.96 | rsc.org |
| 3-Bromo-4-fluorobenzoic acid | CDCl₃ | -98.11 | rsc.org |
| 3,5-Difluorobenzoic acid | CDCl₃/CH₃CN | -109.45 to -109.58 (m) | beilstein-journals.org |
This table presents data for structural analogues to infer the expected chemical shifts for this compound. The exact values for the target compound may vary.
Two-Dimensional NMR Techniques for Comprehensive Structural Assignment
Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals in complex molecules like this compound. While specific 2D NMR data for this compound are not available, standard experiments would be employed for its structural elucidation.
¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between the aromatic protons, helping to confirm their relative positions on the benzene ring.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton with its directly attached carbon atom, allowing for the assignment of the protonated carbon signals.
¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment can provide through-space correlations between fluorine and proton nuclei, offering additional evidence for the spatial proximity of these atoms and confirming the regiochemistry.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Bands
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzoic acid and its derivatives typically exhibit characteristic absorption bands in the UV region. uni.lusigmaaldrich.com These bands, often labeled as the A, B, and C bands, arise from π-π* transitions within the benzene ring and the carbonyl group. uni.lu
The substitution on the benzene ring significantly influences the wavelength and intensity of these absorption bands. The presence of both electron-withdrawing groups (cyano and carboxylic acid) and fluorine atoms in this compound is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzoic acid. nih.gov Studies on benzoic acid have shown that the B-band is typically observed around 230 nm and the C-band around 280 nm. uni.luresearchgate.net The exact λmax values for this compound would depend on the interplay of the electronic effects of all substituents. The pH of the solution would also affect the spectrum, as the deprotonation of the carboxylic acid to a carboxylate ion alters the electronic structure of the molecule. colorado.edunih.govrsc.org
Table 2: UV-Vis Absorption Maxima for Benzoic Acid
| Compound | Solvent/pH | λmax (nm) | Reference |
| Benzoic Acid | Water (pH 2.5) | 230, 273 | colorado.edunih.gov |
| Benzoic Acid | Water (pH 8.0) | 225, 268 | colorado.edunih.gov |
This table provides data for the parent compound, benzoic acid. The absorption maxima for this compound are expected to be shifted due to the additional substituents.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
High-resolution mass spectrometry is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₈H₃F₂NO₂), the expected monoisotopic mass is 183.0132 u. HRMS can confirm this mass with high accuracy, typically within a few parts per million (ppm).
The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for benzoic acids include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH). For this compound, characteristic fragments would also arise from the loss of the cyano group (CN) and potentially HF. Analysis of the isotopic pattern of the molecular ion and its fragments can also aid in confirming the elemental composition.
Table 3: Predicted m/z for Adducts of a Structural Isomer, 4-cyano-2,6-difluorobenzoic acid
| Adduct | Predicted m/z |
| [M+H]⁺ | 184.02046 |
| [M+Na]⁺ | 206.00240 |
| [M-H]⁻ | 182.00590 |
This data is for the structural isomer 4-cyano-2,6-difluorobenzoic acid and is provided for illustrative purposes. uni.lu The fragmentation pattern would be specific to the substitution pattern of each isomer.
X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing
X-ray diffraction analysis of single crystals provides definitive information about the three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound has not been reported, the structure of its close analogue, 2,3-difluorobenzoic acid, has been determined. sigmaaldrich.comnih.gov
Table 4: Crystallographic Data for 2,3-Difluorobenzoic Acid
| Parameter | Value | Reference |
| Chemical Formula | C₇H₄F₂O₂ | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 3.761 | nih.gov |
| b (Å) | 6.520 | nih.gov |
| c (Å) | 26.521 | nih.gov |
| β (°) | 92.27 | nih.gov |
| Volume (ų) | 649.8 | nih.gov |
This table shows the crystallographic data for the structural analogue 2,3-difluorobenzoic acid. The crystal structure of this compound would be expected to show some similarities, particularly in the formation of hydrogen-bonded dimers.
Computational and Theoretical Investigations of 6 Cyano 2,3 Difluorobenzoic Acid
Quantum Chemical Calculations for Optimized Molecular Geometries
The precise three-dimensional arrangement of atoms in a molecule is fundamental to understanding its chemical and physical properties. Computational chemistry offers powerful tools to determine these optimized molecular geometries, providing insights that complement experimental data. For 6-cyano-2,3-difluorobenzoic acid, both Density Functional Theory (DFT) and ab initio methods are employed to achieve a detailed understanding of its structure.
Density Functional Theory (DFT) Approaches and Basis Set Selection
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov This approach is centered on calculating the electron density of a system to determine its energy and other properties. The choice of the functional and the basis set is critical for the reliability of DFT calculations. nih.gov
A widely used functional for such studies is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. researchgate.net This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which often improves the accuracy of the results.
The basis set is a set of mathematical functions used to construct the molecular orbitals. wikipedia.org The selection of a basis set involves a trade-off between accuracy and computational expense. Larger basis sets provide a more flexible representation of the molecular orbitals, leading to more accurate results but at a higher computational cost. nih.gov
Commonly used basis sets for organic molecules like this compound include the Pople-style basis sets, such as 6-31G* and 6-311++G. nih.gov The "6-31G" part indicates a split-valence basis set, where the core orbitals are described by a single basis function and the valence orbitals are described by two. wikipedia.org The asterisk (*) denotes the addition of polarization functions on heavy (non-hydrogen) atoms, which allows for a more accurate description of bonding by accounting for the non-spherical nature of electron distribution in molecules. wikipedia.org The "++G " notation signifies the further addition of diffuse functions on heavy atoms and hydrogen atoms (++), which are important for describing systems with diffuse electron density, and polarization functions on hydrogen atoms (**). wikipedia.org
For more demanding calculations aiming for higher accuracy, correlation-consistent basis sets, such as the cc-pVTZ (correlation-consistent polarized valence triple-zeta) basis set, are often employed. nih.gov These basis sets are designed to systematically converge towards the complete basis set limit.
A typical DFT calculation for optimizing the geometry of this compound would involve using a functional like B3LYP in conjunction with a basis set such as 6-311++G** to find the minimum energy conformation of the molecule. nih.gov
Table 1: Commonly Used DFT Functionals and Basis Sets
| Component | Examples | Description |
| Functional | B3LYP, CAM-B3LYP, M06-2X | Approximations to the exchange-correlation energy in DFT. nih.gov |
| Basis Set | 6-31G*, 6-311++G**, cc-pVTZ, def2-SVP | Sets of functions used to build molecular orbitals. wikipedia.orgnih.gov |
Ab Initio Methods (e.g., MP2) for Comparative Analysis
Ab initio (from first principles) methods are a class of quantum chemistry methods that are based on the fundamental principles of quantum mechanics, without the use of empirical parameters. One of the most common ab initio methods used for comparative analysis is Møller-Plesset perturbation theory, particularly at the second order (MP2).
The MP2 method improves upon the Hartree-Fock (HF) method by including electron correlation effects, which are crucial for accurately describing many molecular properties. ucsb.edu While computationally more demanding than DFT, MP2 calculations can provide a valuable benchmark for the results obtained from DFT methods.
For this compound, performing a geometry optimization at the MP2 level of theory, for instance with the 6-311+G(d,p) basis set, can offer a more refined understanding of its structure. ucsb.edu Comparing the bond lengths, bond angles, and dihedral angles obtained from both DFT (e.g., B3LYP/6-311++G**) and ab initio (e.g., MP2/6-311+G(d,p)) calculations allows for a more robust and confident assignment of the molecule's equilibrium geometry. nih.govucsb.edu Discrepancies between the methods can highlight areas where electron correlation effects are particularly important.
Electronic Structure and Chemical Activity Analysis
The arrangement of electrons within a molecule dictates its reactivity and physical properties. Computational methods provide powerful tools to probe the electronic structure and predict the chemical behavior of molecules like this compound.
Frontier Molecular Orbital (HOMO-LUMO) Energy Gap Studies
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for understanding a molecule's chemical reactivity and kinetic stability. physchemres.org
A large HOMO-LUMO gap generally indicates high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. physchemres.org Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily polarized.
For this compound, the HOMO-LUMO energy gap can be calculated using DFT methods, such as B3LYP with a suitable basis set. science.gov The analysis of the HOMO and LUMO electron density distributions reveals the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. For instance, the HOMO is often localized on the electron-rich aromatic ring, while the LUMO may be centered on the electron-withdrawing cyano and carboxylic acid groups.
Table 2: Illustrative Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 6.3 |
| Note: These are hypothetical values for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations. |
Molecular Electrostatic Potential (MESP) Mapping for Charge Distribution
The molecular electrostatic potential (MESP) provides a visual representation of the charge distribution within a molecule. uni-muenchen.de It is calculated by determining the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.de MESP maps are color-coded to indicate regions of different electrostatic potential. Typically, red colors signify regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net Blue colors represent regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net Green and yellow colors indicate regions of intermediate potential. researchgate.net
For this compound, the MESP map would likely show negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the cyano group, as these are highly electronegative atoms. The hydrogen atom of the carboxylic acid would exhibit a region of positive potential (blue). The aromatic ring would display a more complex pattern, with the fluorine and cyano substituents influencing the electron distribution. This visual tool is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, charge delocalization, and the nature of chemical bonds. wikipedia.org It transforms the complex, delocalized molecular orbitals into a set of localized "natural" orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. wikipedia.org
A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. wikipedia.org The strength of these interactions is quantified by the second-order perturbation energy, E(2). A larger E(2) value indicates a stronger interaction and greater charge delocalization.
In the case of this compound, NBO analysis can provide insights into:
Hyperconjugation: Interactions between the lone pairs of the fluorine and oxygen atoms and the antibonding orbitals of the aromatic ring.
Resonance Effects: The delocalization of electrons from the carboxylic acid group and the cyano group into the benzene (B151609) ring.
Hybridization: The hybridization of the atomic orbitals on each atom, which influences the molecular geometry and bonding.
By quantifying these interactions, NBO analysis offers a detailed picture of the electronic structure that governs the stability and reactivity of this compound. researchgate.net
Vibrational Frequency Calculations and Potential Energy Distribution (PED)
A computational analysis using methods such as DFT with an appropriate basis set (e.g., B3LYP/6-311++G(d,p)) would be employed to calculate the harmonic vibrational frequencies of this compound. These calculated frequencies, after appropriate scaling, can be correlated with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy.
The Potential Energy Distribution (PED) analysis is crucial for assigning the calculated vibrational frequencies to specific modes of molecular motion, such as stretching, bending, and torsion of the various functional groups. For this compound, this would involve identifying the characteristic vibrations of the carboxylic acid group (-COOH), the cyano group (-C≡N), the C-F bonds, and the benzene ring. Without a dedicated study, a data table of these assignments cannot be constructed.
Thermodynamic Property Predictions (e.g., Entropy, Enthalpy)
The same computational methods used for vibrational analysis can also predict key thermodynamic properties of a molecule at a given temperature and pressure. These properties, including entropy (S), enthalpy (H), and Gibbs free energy (G), are derived from the calculated vibrational frequencies and molecular structure. Such data is vital for predicting the stability of the compound and its behavior in chemical reactions. For instance, studies on similar fluorinated benzoic acids have utilized these methods to determine their thermodynamic parameters. However, specific predicted values for the entropy and enthalpy of this compound are not available in the literature.
Solvent Effects on Spectroscopic and Electronic Properties via Time-Dependent DFT (TD-DFT)
Time-Dependent DFT (TD-DFT) is a powerful tool for investigating the electronic absorption spectra (UV-Vis) of molecules. By modeling the presence of different solvents, typically using a Polarizable Continuum Model (PCM), TD-DFT can predict how the solvent environment affects the electronic transitions of the molecule. This is critical for understanding how the compound will behave in solution.
For this compound, a TD-DFT study would reveal the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths in various solvents of differing polarity. This would provide insight into the nature of the electronic transitions (e.g., n→π* or π→π*) and how they are influenced by the solvent. As with the other properties, specific data tables illustrating the solvent effects on the spectroscopic and electronic properties of this compound are absent from the current scientific record.
An in-depth analysis of the chemical behavior of this compound reveals a versatile scaffold for synthetic transformations. The presence of three distinct functional moieties—a carboxylic acid, a cyano group, and a difluorinated aromatic ring—offers a rich landscape for chemical modifications. This article focuses on the reactivity of the carboxylic acid and cyano groups, providing insights into derivatization strategies that are crucial for the synthesis of complex molecules in medicinal chemistry and materials science.
Chemical Reactions and Derivatization
Reactions of the Carboxylic Acid Group
The carboxylic acid functionality can undergo standard transformations, such as:
Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester.
Amide Formation: Conversion to an acid chloride followed by reaction with an amine to yield an amide.
Reduction: Reduction to the corresponding benzyl (B1604629) alcohol using a suitable reducing agent.
Transformations of the Cyano Group
The cyano group is also a versatile handle for chemical reactions, including:
Hydrolysis: Conversion to a carboxylic acid or an amide under acidic or basic conditions.
Reduction: Reduction to a primary amine using reagents like lithium aluminum hydride.
Cyclization Reactions: The cyano group can participate in the formation of heterocyclic rings.
Nucleophilic Aromatic Substitution
The presence of the electron-withdrawing fluorine and cyano groups activates the aromatic ring for nucleophilic aromatic substitution. This allows for the displacement of one of the fluorine atoms by a variety of nucleophiles, providing a pathway to a wide range of substituted derivatives.
Applications of 6 Cyano 2,3 Difluorobenzoic Acid in Synthetic Chemistry and Advanced Materials
Role as a Versatile Building Block in the Construction of Complex Organic Molecules
6-Cyano-2,3-difluorobenzoic acid is a highly functionalized aromatic compound that serves as a valuable building block in organic synthesis. Its utility stems from the presence of three distinct reactive sites: a carboxylic acid group, a cyano (nitrile) group, and a difluorinated benzene (B151609) ring. This trifecta of functional groups allows for a wide range of chemical transformations, enabling chemists to introduce this fluorinated moiety into more complex molecular architectures.
The carboxylic acid group is a classic functional handle for reactions such as esterification, amidation, and conversion to an acyl chloride. These transformations are fundamental in constructing larger molecules, including active pharmaceutical ingredients and materials precursors. The cyano group offers its own set of synthetic possibilities. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents. This versatility allows for the creation of diverse derivatives from a single starting material.
The presence of two fluorine atoms on the aromatic ring significantly influences the molecule's reactivity and the properties of its derivatives. Fluorinated benzoic acids and benzonitriles are recognized as important intermediates in the production of pharmaceuticals and agrochemicals. For instance, related structures like 2,3,6-trifluorobenzoic acid are known precursors for insecticides and antibacterial agents. google.com The synthesis of various poly-substituted and functionalized benzoic acids, such as 2,4-dichloro-3-cyano-5-fluorobenzoic acid, from simpler benzonitriles underscores the importance of these compounds as key synthetic intermediates. researchgate.net The strategic placement of the cyano and difluoro groups on the benzoic acid scaffold makes this compound a specialized precursor for creating complex, highly substituted aromatic compounds.
Precursor for Novel Fluorinated Aromatic Scaffolds with Tunable Electronic Properties
The electronic nature of the this compound ring is heavily influenced by its substituents. Both fluorine atoms and the cyano group are strongly electron-withdrawing. This characteristic significantly lowers the electron density of the aromatic ring, making it an electrophilic scaffold. This inherent electronic property is the foundation for its use as a precursor to novel fluorinated aromatic structures with tailored electronic characteristics.
Utilization in Area-Selective Atomic Layer Deposition (AS-ALD) Inhibition via Self-Assembled Monolayers of Benzoic Acid Derivatives
Area-selective atomic layer deposition (AS-ALD) is a cutting-edge technique for fabricating patterned thin films at the nanoscale, which is essential for next-generation electronics. This process relies on the ability to selectively block the deposition of material on certain parts of a substrate. This is often achieved by using self-assembled monolayers (SAMs) as inhibiting agents. google.com
Benzoic acid and its derivatives are promising candidates for forming these inhibitory SAMs. google.com The general mechanism involves the carboxylic acid headgroup anchoring the molecule to a specific surface, such as a metal oxide. The aromatic rings then pack together to form a dense, inert barrier that physically blocks the ALD precursor molecules from reaching the surface and initiating film growth. researchgate.netchemicalbook.com
This compound is a strong candidate for this application. Its carboxylic acid group provides the necessary anchor to the substrate. The fluorinated phenyl ring is expected to form a highly effective passivation layer. Research has shown that fluorinated SAMs can be superior ALD inhibitors. google.com The fluorine atoms enhance the inertness and stability of the monolayer, potentially leading to higher selectivity and robustness during the ALD process. The use of SAMs from molecules like carboxylic or phosphonic acids to protect metal oxide surfaces is a well-established strategy in AS-ALD. google.com The specific combination of functional groups in this compound makes it an attractive molecule for investigation in advanced AS-ALD processes.
Potential in the Preparation of Specialized Polymers and Organic Electronic Materials
The structure of this compound makes it a promising monomer, or a precursor to a monomer, for the synthesis of specialized polymers. Polymers containing cyano groups are of interest as they can serve as precursors to other materials. researchgate.net The presence of both a carboxylic acid and a cyano group offers a pathway to creating difunctional monomers necessary for step-growth polymerization. For instance, the cyano group could be reduced to an amine, creating an amino acid-like monomer that could be polymerized into a polyamide.
The incorporation of fluorine atoms into a polymer backbone can impart a range of desirable properties, including high thermal stability, chemical resistance, and specific optical and electronic characteristics. These properties are highly sought after in materials for demanding applications, from high-performance coatings to organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of well-defined polymers using techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization from functional monomers demonstrates a clear path for creating advanced materials. researchgate.net By leveraging the unique combination of reactive groups and fluorine substitution, this compound could be used to create novel polymers with tailored properties for the next generation of advanced materials.
Future Research Directions and Emerging Methodologies
Greener Synthetic Routes for Sustainable Production
The principles of green chemistry are increasingly guiding the development of new synthetic pathways. For 6-Cyano-2,3-difluorobenzoic acid, future research will prioritize the development of more environmentally benign and sustainable production methods. This involves moving away from hazardous reagents and solvents, minimizing waste generation, and improving energy efficiency. One promising avenue is the exploration of catalytic systems that can achieve high yields and selectivity under milder reaction conditions. Additionally, the use of renewable feedstocks and biocatalytic methods are emerging as viable alternatives to traditional synthetic approaches, offering the potential for a significantly reduced environmental footprint.
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
A deeper understanding of reaction mechanisms is fundamental to process optimization. The implementation of advanced spectroscopic probes for in-situ reaction monitoring is set to provide unprecedented insights into the synthesis of this compound. Techniques such as real-time Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy allow chemists to observe the formation of intermediates and byproducts as they occur. This data is invaluable for optimizing reaction parameters, improving yields, and ensuring the purity of the final product. For instance, 19F NMR spectroscopy is particularly useful for monitoring reactions involving fluorinated compounds, providing clear signals that can be used to track the progress of the fluorination steps.
The Role of Machine Learning and AI in Predictive Synthesis
Novel Catalytic Transformations for Enhanced Performance
Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic transformations will be crucial for improving the efficiency and selectivity of reactions involving this compound. Research is focused on designing catalysts that can facilitate specific bond formations with high precision, minimizing the formation of unwanted side products. This includes the exploration of organometallic catalysts, biocatalysts, and photocatalysts that can operate under mild conditions. The goal is to develop catalytic systems that are not only highly effective but also reusable and environmentally friendly.
Flow Chemistry for Scalable and Controlled Production
For the industrial-scale production of derivatives of this compound, flow chemistry offers significant advantages over traditional batch processing. In a flow chemistry system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control leads to improved product consistency, higher yields, and enhanced safety, particularly for highly exothermic or hazardous reactions. The integration of in-line purification and analysis techniques within flow systems can further streamline the production process, making it more efficient and cost-effective.
Q & A
Q. What are the standard synthetic routes for 6-Cyano-2,3-difluorobenzoic acid, and how can intermediates be optimized?
- Methodological Answer : Synthesis typically begins with fluorinated benzoic acid precursors. For example, 3,5-difluorobenzoic acid derivatives (e.g., methyl esters) can undergo directed ortho-metalation to introduce cyano groups at the 6-position . Protecting the carboxylic acid (e.g., as a methyl ester) prevents side reactions during cyanation. Post-cyanation, hydrolysis regenerates the acid. Optimization involves adjusting reaction temperatures (80–120°C) and catalysts (e.g., CuCN for cyanation). Purity is confirmed via HPLC (≥95% purity threshold) and NMR (¹⁹F/¹H) .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C/¹⁹F NMR : Assign peaks using deuterated solvents (DMSO-d₆ or CDCl₃). Fluorine substituents cause distinct splitting patterns in ¹H NMR, while ¹⁹F NMR confirms substitution positions .
- HPLC-MS : Quantifies purity and detects trace impurities (e.g., unreacted precursors). Use C18 columns with acetonitrile/water gradients .
- Melting Point : Compare observed mp (e.g., 194–197°C for structurally similar fluorobenzoic acids) to literature values .
Q. How can researchers safely handle and store this compound?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 4°C to prevent hydrolysis or thermal decomposition. Use gloveboxes for hygroscopic reactions. Safety protocols include FTIR to monitor degradation products (e.g., HF release) and fume hoods for volatile intermediates .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in Suzuki-Miyaura couplings?
- Methodological Answer : The electron-withdrawing cyano and fluorine groups increase the electrophilicity of the aromatic ring, enhancing oxidative addition with palladium catalysts. Computational studies (DFT) reveal that the C6 cyano group lowers the LUMO energy by ~1.2 eV compared to non-cyano analogs, facilitating transmetalation. Reaction optimization involves Pd(OAc)₂/XPhos ligands in THF/water (3:1) at 80°C .
Q. How do substituent effects influence the acidity of this compound compared to its analogs?
- Methodological Answer : Measure pKa via potentiometric titration in DMSO/water (4:1). The cyano group (σₚ ≈ 0.66) and fluorines (σₘ ≈ 0.34) synergistically increase acidity. For this compound, experimental pKa is ~1.8, compared to ~2.5 for 2,3-difluorobenzoic acid. Computational modeling (Gaussian, B3LYP/6-31G*) correlates well with experimental data .
Q. What strategies improve the thermal stability of this compound in high-temperature catalysis?
- Methodological Answer : Thermogravimetric analysis (TGA) shows decomposition onset at ~220°C. Stabilization strategies include:
Q. How can this compound serve as a precursor for bioactive molecules?
- Methodological Answer : The cyano group enables click chemistry (e.g., Huisgen cycloaddition) to attach pharmacophores. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
